[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone
Description
[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a pyrazolyl group, a piperidinyl group, and an imidazo[1,2-a]pyrimidinyl group
Properties
IUPAC Name |
[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O/c22-16-6-4-14(5-7-16)17-11-24-26-19(17)15-3-1-9-27(12-15)20(29)18-13-28-10-2-8-23-21(28)25-18/h2,4-8,10-11,13,15H,1,3,9,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCPXRZGFNGTJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=NC3=N2)C4=C(C=NN4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled together under specific reaction conditions. Common synthetic routes include:
Formation of the Fluorophenyl-Pyrazole Intermediate: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-(4-fluorophenyl)-1H-pyrazole.
Synthesis of the Piperidinyl-Imidazo[1,2-a]pyrimidine Intermediate: This intermediate is prepared by reacting piperidine with imidazo[1,2-a]pyrimidine-2-carboxylic acid under appropriate conditions.
Coupling Reaction: The final step involves the coupling of the two intermediates using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity, making it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific molecular targets in the body could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and other high-value products.
Mechanism of Action
The mechanism of action of [3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone involves its interaction with specific molecular targets in the body. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Steviol Glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Uniqueness
[3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-imidazo[1,2-a]pyrimidin-2-ylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
